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Compound of Interest

3-(3-nitrophenyl)-1H-pyrazole-4-
Compound Name:
carbaldehyde

Cat. No.: B1349063

An In-depth Technical Guide on 3-(3-
nitrophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical
characteristics of the heterocyclic compound 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.
Due to the limited availability of data for this specific molecule, information from closely related
analogs is included for comparative purposes and to suggest potential properties.

Chemical Identity and Physical Properties

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a
nitrophenyl substituent at the 3-position and a carbaldehyde (formyl) group at the 4-position of
the pyrazole ring.

Table 1: Physical and Chemical Properties
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Property Value Source/Notes

Molecular Formula C10H7N30s3 Calculated

Molecular Weight 217.18 g/mol Calculated

CAS Number 26033-25-0

Appearance Likely a yellow crystalline solid Based on related
compounds[1]

Melting Point 156-158 °C

Boiling Point 506.2 + 45.0 °C Predicted

Density 1.450 + 0.06 g/cm?3 Predicted

pKa 9.97 £ 0.50 Predicted

Expected to be soluble in
. ] . Based on related pyrazole
Solubility common organic solvents like

derivatives[2]
DMF and DMSO.

Synthesis and Reactivity

The primary synthetic route to pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This
reaction involves the formylation of a suitable precursor, typically a hydrazone, using the
Vilsmeier reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and
phosphorus oxychloride (POCIs)).

General Experimental Protocol for Vilsmeier-Haack
Synthesis
The following is a generalized protocol for the synthesis of pyrazole-4-carbaldehydes, which

can be adapted for the synthesis of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Step 1: Synthesis of the Hydrazone Precursor The precursor, (E)-1-(3-nitrophenyl)ethan-1-one
hydrazone, is synthesized by the condensation of 3-nitroacetophenone with hydrazine hydrate.
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» To a solution of 3-nitroacetophenone in ethanol, an equimolar amount of hydrazine hydrate is
added.

o A catalytic amount of an acid (e.g., acetic acid) is often added to facilitate the reaction.

e The mixture is refluxed for several hours and the reaction progress is monitored by thin-layer
chromatography (TLC).

e Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered,
washed, and dried.

Step 2: Vilsmeier-Haack Formylation and Cyclization The synthesized hydrazone is then
subjected to the Vilsmeier-Haack reaction to yield the final product.

e The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to ice-cold
N,N-dimethylformamide with stirring.

e The hydrazone precursor is then added portion-wise to the Vilsmeier reagent.

e The reaction mixture is heated (typically between 60-80 °C) for several hours, with the
progress monitored by TLC.

 After the reaction is complete, the mixture is carefully poured onto crushed ice and
neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

e The precipitated crude product, 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde, is filtered,
washed thoroughly with water, and purified by recrystallization from a suitable solvent (e.qg.,
ethanol or ethyl acetate).

Diagram 1: Vilsmeier-Haack Synthesis Workflow
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Step 1: Hydrazone Formation

G-Nitroacetophenona Gydrazine Hydrate]

Step 2: Vilsmeier-Haack Reaction

DMF + POCI3

Gydrazone PrecursoD

Cyclization/Formylation

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Chemical Reactivity

The chemical reactivity of 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is primarily dictated
by the functional groups present:

e Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo
various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and
condensation with amines to form Schiff bases.

 Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to
an amino group, which opens up further synthetic modifications.
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e Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and can undergo electrophilic
substitution reactions, although the presence of the electron-withdrawing nitro and formyl
groups will influence the position and reactivity.

Spectral Characteristics

Due to the lack of publicly available, verified spectral data for 3-(3-nitrophenyl)-1H-pyrazole-
4-carbaldehyde, the following tables present data for closely related compounds to provide an
expected spectral profile.

Table 2: 1H and 3C NMR Data for a Related Compound: 5-(3-nitrophenyl)-3-phenyl-4,5-
dihydro-1H-pyrazole-1-carbaldehyde[3][4]

Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)

1H NMR 8.90 s -CHO

7.20-7.80 m Aromatic-H

5.70 dd Pyrazoline-H (CH)

3.60 dd Pyrazoline-H (CH2)

3.30 dd Pyrazoline-H (CHz)

13C NMR 160.1 - C=0 (aldehyde)

155.5 - C-N (pyrazole)

148.6 - C=N (pyrazole)

120.9-131.9 - Aromatic-C

58.36 - Pyrazoline-C (CH)

42.37 - Pyrazoline-C (CH-2)

Note: The chemical shifts for the target compound are expected to differ due to the absence of
the phenyl group at the 1-position and the fully aromatic nature of the pyrazole ring. The
pyrazole proton (H-5) is expected to appear as a singlet in the aromatic region.
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Table 3: IR and Mass Spectrometry Data for Related Compounds

Characteristic
Spectral Data Compound
Peaks/Fragments

5-(3-nitrophenyl)-3-phenyl-4,5-
1680 (C=0, aldehyde), ~1638 - trophenyl)-3-pheny

(C=N, pyrazole), ~1530 &
FT-IR (cm™2) carbaldehyde[3][4] and 1-

~1350 (Ar-NOz, asymmetric & )
Benzoyl-3-(3-Nitrophenyl)-1H-

symmetric stretching)
pyrazole-4-carbaldehydel[5]

dihydro-1H-pyrazole-1-

Expected molecular ion peak

Mass Spec (m/z) [M]* at 217.18

Potential Biological Activity and Signaling Pathways

While specific biological data for 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is not readily

available, the broader class of pyrazole derivatives is well-known for a wide range of

pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

The presence of the nitrophenyl group can significantly influence this activity.

Known Activities of Related Pyrazole Derivatives

Anti-inflammatory Activity: Many pyrazole derivatives have been shown to exhibit significant
anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX)
enzymes.

Antimicrobial Activity: The pyrazole nucleus is a common scaffold in the development of new
antibacterial and antifungal agents.

Anticancer Activity: Various pyrazole derivatives have demonstrated cytotoxic effects against
different cancer cell lines. Their mechanisms of action can be diverse, including the inhibition
of protein kinases like Cyclin-Dependent Kinases (CDKSs).

Diagram 2: Generalized Signaling Pathway for Anticancer Activity of Pyrazole Derivatives
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Caption: Generalized mechanism of anticancer action for some pyrazole derivatives.

Disclaimer: This diagram represents a generalized pathway and may not be the specific
mechanism of action for 3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde.

Conclusion

3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound with
potential for further investigation in medicinal chemistry and materials science. While a
complete experimental profile is not yet publicly available, this guide provides a solid
foundation based on established synthetic methods and data from closely related structures.
Further research is warranted to fully elucidate its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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